Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester, also known as CAR-302,668, is an anticholinergic deliriant drug synthesized in the 1960s under a contract with Edgewood Arsenal. This compound is notable for its potent incapacitating effects, with an effective dose (ED50) of approximately 4 μg/kg and a long duration of action lasting between 16 to 24 hours . The compound's structure is derived from mandelic acid, which itself is an aromatic alpha hydroxy acid with a variety of medicinal applications.
Mandelic acid and its derivatives have been extensively studied for their pharmacological properties. The original discovery of mandelic acid dates back to 1831 by Ferdinand Ludwig Winckler, who isolated it from bitter almonds . The synthesis of mandelic acid derivatives has been explored for various applications in pharmaceuticals and chemical industries.
The synthesis of mandelic acid derivatives typically involves several methods:
The specific synthesis pathway for mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester involves the reaction between mandelic acid and the appropriate tetrahydropyridine derivative under acidic or basic conditions to facilitate ester formation .
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed for monitoring the progress and purity of the synthesized compound.
The molecular formula for mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester is , with a molar mass of approximately 303.402 g/mol . The structure includes a chiral center due to the presence of the mandelic acid framework.
The compound can be represented in various structural formats:
Mandelic acid derivatives participate in various chemical reactions typical for esters:
Understanding the reactivity of mandelic acid esters is crucial for their application in medicinal chemistry. For instance, hydrolysis reactions can be exploited to release active pharmacological agents in vivo.
Mandelic acid derivatives like CAR-302,668 exert their effects primarily through antagonism at muscarinic acetylcholine receptors. This leads to decreased cholinergic activity in the nervous system, producing effects such as sedation and incapacitation .
The pharmacodynamics involve binding affinity measurements and receptor activity assays that demonstrate how this compound interacts with specific receptor subtypes.
Relevant data on these properties can be obtained from standard chemical databases such as PubChem or specialized literature on pharmaceutical compounds .
Mandelic acid derivatives have significant scientific uses:
The ongoing research into mandelic acid derivatives continues to uncover potential new applications in therapeutic contexts and drug development .
Mandelic acid (2-hydroxy-2-phenylacetic acid), first isolated in 1831 by Ferdinand Winckler via hydrolysis of amygdalin from bitter almonds with hydrochloric acid, serves as the foundational precursor for this complex ester [1]. Traditional synthesis of mandelic acid derivatives primarily follows two classical pathways:
Cyanohydrin Route: Benzaldehyde undergoes cyanation with hydrogen cyanide (or safer equivalents like NaCN) to form mandelonitrile, followed by acidic hydrolysis to yield racemic mandelic acid. This method, while robust, presents significant challenges in handling toxic cyanide intermediates and generates corrosive conditions during hydrolysis [1] [8].C₆H₅CHO + HCN → C₆H₅CH(OH)CN → C₆H₅CH(OH)COOH
Halogenation-Alkaline Hydrolysis: Dichloro- or dibromoacetophenone undergoes alkaline hydrolysis (NaOH, 65°C) followed by acidification to produce mandelic acid. This route avoids cyanide but suffers from regioselectivity issues, generating mono- and tri-halogenated byproducts that complicate purification [1] [7].
Esterification techniques for converting mandelic acid to alkyl esters (e.g., isopropyl mandelate) typically employ Fischer-Speier esterification under acidic conditions. For example, refluxing mandelic acid with excess 2-propanol catalyzed by sulfuric acid or p-toluenesulfonic acid yields the isopropyl ester. However, this method risks racemization of the chiral center and requires stringent dehydration [4] [8]. Alternative approaches include:
Table 1: Traditional Methods for Mandelic Acid Derivative Synthesis
Method | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Cyanohydrin hydrolysis | Benzaldehyde, NaCN, HCl, 100°C | 60-75% | Cyanide toxicity, racemic product |
Dibromide hydrolysis | PhCOCHBr₂, NaOH (65°C), HCl acidification | 55-65% | Regioselectivity issues, byproducts |
Acidic esterification | R-OH, H₂SO₄, reflux, 12h | 70-85% | Racemization risk (up to 15%) |
Boric acid esterification | R-OH, B(OH)₃, toluene, reflux | >90% | Limited to primary alcohols |
The 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethanol moiety introduces unique stereoelectronic constraints requiring specialized coupling strategies:
Coupling approaches between the tetrahydropyridine alcohol and α-isopropylmandelic acid include:
Table 2: Strategies for Tetrahydropyridine Moiety Incorporation
Strategy | Key Steps | Yield | Stereochemical Impact |
---|---|---|---|
N-alkylation/Reduction | Enol triflate → Reduction → Michael addition | 45-60% | Racemic at ethanol carbon |
Grignard/Epoxide ring-opening | R-MgBr + ethylene oxide → Hydrogenation | 50-65% | Requires chiral auxiliaries |
Steglich esterification | DCC/DMAP, CH₂Cl₂, 0°C to rt | >95% | Retention of configuration |
Acyl chloride coupling | SOCl₂, then alcohol/base, -78°C to rt | 85-92% | Low epimerization (<5%) |
The chiral α-carbon of mandelic acid demands enantioselective synthesis or resolution to avoid diastereomeric contamination in the final ester:
Dynamic kinetic resolution (DKR) combines in situ racemization with enzymatic esterification:
For diastereoselective esterification of α-isopropylmandelic acid, Evans’ oxazolidinone auxiliaries direct acylation, achieving >95% de when coupled to 2-(1-methyl-4-pyridyl)ethanol via DCC/DMAP.
Heterogeneous catalysis enables efficient tetrahydropyridine formation:
Biocatalytic cascades integrate aromatic precursors:
Palladium-mediated C–O coupling employs Pd(OAc)₂/PPh₃ systems under CO atmosphere (5 atm) to carboxylate benzyl alcohols, forming mandelate derivatives without racemization. This avoids stoichiometric halogenation steps [9].
Table 3: Catalytic Systems for Key Transformations
Reaction | Catalyst System | Conditions | Efficiency |
---|---|---|---|
Dehydrogenation | Pd/Al₂O₃ (5 mol%), O₂ balloon | Toluene, 110°C, 12h | 85-92% yield |
Ring-closing metathesis | Grubbs II (2 mol%) | CH₂Cl₂, 40°C, 3h | 78-85% yield |
Biocatalytic oxidation | AldO (recombinant E. coli whole cells) | KP buffer, 30°C, 24h | >99% ee, 64.85 g/L |
Pd-catalyzed carboxylation | Pd(OAc)₂/PPh₃, CO (5 atm), HCl | MeOH, 80°C, 8h | 75-82% yield, no racemization |
Solvent engineering critically impacts both esterification and cyclization efficiency:
Reaction parameter optimization for tetrahydropyridine formation:
Crystallization protocols for final purification:
Table 4: Solvent and Condition Optimization Effects
Reaction Step | Optimal Solvent/Conditions | Yield Improvement | Purity Impact |
---|---|---|---|
Mandelic acid esterification | Chloroform:THF (3:1), 4Å sieves | 92% vs. 75% (neat) | >99% ee preserved |
Tetrahydropyridine N-alkylation | THF, -10°C, DIPEA | 88% vs. 60% (rt) | No dialkylation |
Biocatalytic resolution | n-Hexadecane/KP buffer biphasic | 426 mM vs. 280 mM (aq.) | 99% ee |
Final crystallization | Isopropyl acetate/hexane (1:4), slow cooling | Recovery >78.8% | 99.5% by HPLC |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: